

ON1231320: A Selective PLK2 Inhibitor for Cancer Therapy

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Compound of Interest

Compound Name: ON1231320

Cat. No.: B15603090

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ON1231320 is a potent and highly selective small molecule inhibitor of Polo-like Kinase 2 (PLK2), a serine/threonine kinase implicated in the regulation of the cell cycle and other cellular processes. Emerging research has highlighted PLK2 as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of **ON1231320**, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Core Compound Data: ON1231320

Property	Value	Reference
Chemical Name	2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one	
Synonyms	7ao	
Molecular Formula	C ₂₂ H ₁₅ F ₂ N ₅ O ₃ S	
Molecular Weight	467.45 g/mol	
Mechanism of Action	Selective ATP-competitive inhibitor of PLK2	

Quantitative Data

In Vitro Kinase Inhibitory Activity

ON1231320 demonstrates high selectivity for PLK2 over other Polo-like kinase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized below.

Kinase Target	IC50 (μM)
PLK2	0.31
PLK1	>10
PLK3	>10
PLK4	>10

In Vitro Anti-proliferative Activity (GI50)

The growth inhibitory potential of **ON1231320** has been evaluated across a panel of human cancer cell lines. The GI50 (concentration causing 50% growth inhibition) values are presented for a selection of cell lines.

Cell Line	Cancer Type	GI50 (μM)
U251MG	Glioblastoma	~0.1-0.2 (dose-dependent)
LN229	Glioblastoma	Not explicitly quantified, but effective
U87MG	Glioblastoma	Not explicitly quantified, but effective
A549	Lung Cancer	Not explicitly quantified, but effective
MCF-7	Breast Cancer	Not explicitly quantified, but effective
PC-3	Prostate Cancer	Not explicitly quantified, but effective

In Vivo Efficacy in a Glioblastoma Xenograft Model

The anti-tumor activity of **ON1231320** has been demonstrated in a preclinical mouse model using U87MG glioblastoma cell line xenografts.

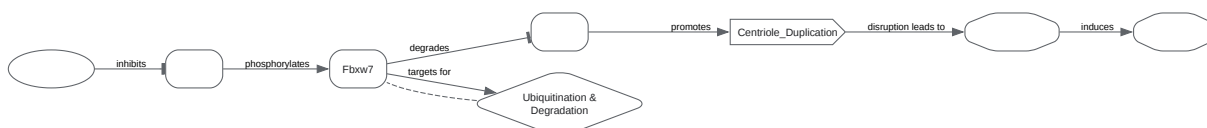
Animal Model	Treatment	Dosage	Outcome	Reference
BALB/c Nude Mice with U87MG subcutaneous xenografts	ON1231320	50 mg/kg, daily intraperitoneal injection	Significant reduction in tumor growth compared to control	

Signaling Pathways and Mechanism of Action

ON1231320 exerts its anti-cancer effects by selectively inhibiting PLK2, which plays a critical role in two distinct cellular pathways: cell cycle regulation and response to oxidative stress.

Regulation of Centriole Duplication

PLK2 is a key regulator of centriole duplication during the G1/S phase transition of the cell cycle. It achieves this by phosphorylating the F-box protein Fbxw7, which is a component of the SCF ubiquitin ligase complex. This phosphorylation event leads to the destabilization and subsequent degradation of Fbxw7. As Fbxw7 is responsible for targeting Cyclin E for degradation, its downregulation results in the accumulation of Cyclin E. Elevated Cyclin E levels then promote the initiation of centriole duplication. By inhibiting PLK2, **ON1231320** prevents the degradation of Fbxw7, leading to the suppression of Cyclin E levels and a subsequent block in centriole duplication, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis.

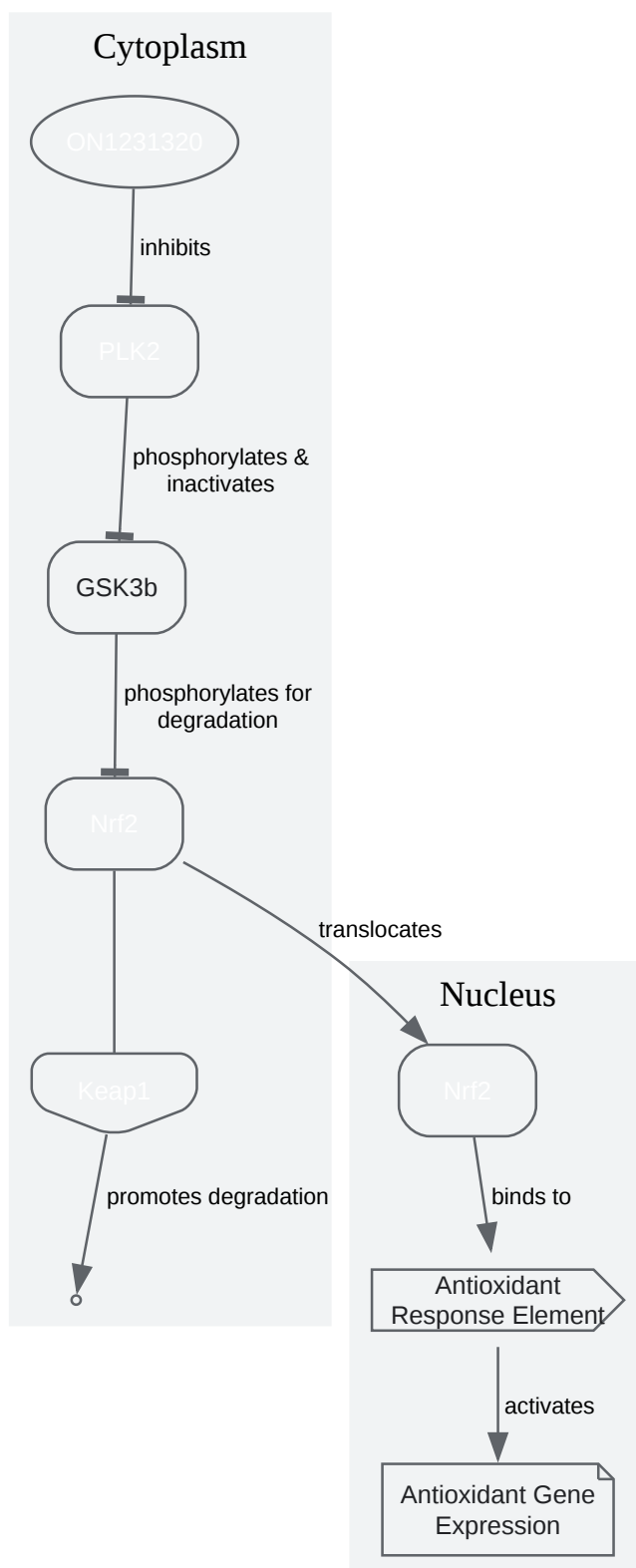


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Caption: PLK2-mediated centriole duplication pathway and its inhibition by **ON1231320**.

Antioxidant Pathway Regulation

Recent studies have uncovered a role for PLK2 in promoting cell survival under conditions of mitochondrial dysfunction and oxidative stress. PLK2 can phosphorylate and inactivate Glycogen Synthase Kinase 3 β (GSK3 β). This inactivation of GSK3 β prevents the phosphorylation and subsequent degradation of the transcription factor Nrf2. As a result, Nrf2 translocates to the nucleus and activates the expression of antioxidant response element (ARE)-driven genes, which helps to mitigate oxidative stress and promote cell survival. The inhibition of PLK2 by **ON1231320** could potentially disrupt this pro-survival antioxidant response, further contributing to its anti-cancer activity, particularly in tumors with high levels of oxidative stress.



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Caption: PLK2-mediated antioxidant signaling pathway and its potential disruption by **ON1231320**.

Experimental Protocols

In Vitro PLK2 Kinase Assay (Radiometric)

This protocol describes a method to determine the inhibitory activity of **ON1231320** against PLK2 using a radiometric assay with $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.

Materials:

- Recombinant human PLK2 enzyme
- α -casein (as substrate)
- **ON1231320** stock solution (in DMSO)
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl_2 , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- $[\gamma\text{-}^{32}\text{P}]\text{ATP}$
- Unlabeled ATP
- Phosphocellulose paper (P81)
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter and vials

Procedure:

- Prepare serial dilutions of **ON1231320** in
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